4-(Bromomethyl)oxolan-2-one
Description
4-(Bromomethyl)oxolan-2-one is a brominated derivative of oxolan-2-one (γ-butyrolactone), featuring a bromomethyl (-CH₂Br) substituent at the 4-position of the lactone ring. This compound is primarily utilized in organic synthesis as an alkylating agent due to the reactivity of the bromomethyl group, which facilitates nucleophilic substitution reactions. Its molecular formula is C₅H₇BrO₂, with a molecular weight of 179.01 g/mol (exact value may vary slightly depending on isotopic composition) .
The lactone ring (oxolan-2-one) provides a rigid framework, while the bromomethyl group introduces electrophilic character, making it valuable in constructing complex molecules, including pharmaceuticals and natural product analogs.
Properties
IUPAC Name |
4-(bromomethyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-2-4-1-5(7)8-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWABXYBFHMJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158465-94-2 | |
| Record name | 4-(bromomethyl)oxolan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)oxolan-2-one typically involves the bromination of oxolan-2-one. One common method is the reaction of oxolan-2-one with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired brominated product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalytic methods can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield hydroxymethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Yield various substituted oxolan-2-one derivatives.
Oxidation Reactions: Produce oxo derivatives of oxolan-2-one.
Reduction Reactions: Result in hydroxymethyl-substituted oxolan-2-one.
Scientific Research Applications
4-(Bromomethyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for polymer synthesis.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)oxolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxolan-2-one Derivatives
Structural Isomerism: Positional and Functional Group Variations
5-(Bromomethyl)oxolan-2-one
- Structure : Bromomethyl group at the 5-position instead of the 4-position.
- Implications : Positional isomerism affects steric and electronic properties. The 5-substituted derivative may exhibit different reactivity patterns in ring-opening or alkylation reactions due to altered proximity to the lactone carbonyl group .
4-Bromooxolan-2-one
- Implications : The absence of a methyl group reduces steric bulk but increases electrophilicity at the carbon adjacent to the carbonyl. This compound is more prone to elimination reactions compared to 4-(bromomethyl)oxolan-2-one .
3-Ethoxyoxolan-2-one
- Structure : Ethoxy (-OCH₂CH₃) substituent at the 3-position.
- Implications : The electron-donating ethoxy group stabilizes the lactone ring, reducing reactivity toward nucleophiles. This derivative is less electrophilic than bromomethyl-substituted analogs, making it more suitable as a solvent or stabilizer .
Functional Group Comparisons: Bromomethyl vs. Other Substituents
Key Observations :
- Bromomethyl vs. Imidazolylmethyl : Bromomethyl derivatives are synthetic intermediates, whereas imidazolylmethyl-substituted oxolan-2-ones (e.g., pilocarpine analogs) exhibit biological activity due to interactions with receptors .
- Bromomethyl vs. Hydroxyphenylmethyl : Hydroxyphenyl groups enhance water solubility and enable hydrogen bonding, critical for natural product bioactivity (e.g., EPI alkaloid) .
Reactivity and Stability
- This compound : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling C-C or C-heteroatom bond formation. The lactone ring is stable under mild conditions but can hydrolyze in strong acidic/basic environments.
- 4-Bromooxolan-2-one : Direct bromination at C4 increases electrophilicity but may lead to β-elimination under basic conditions, forming unsaturated lactones.
- Natural Derivatives (e.g., Matairesinol): Complex substituents (e.g., benzodioxolyl groups) confer stability against hydrolysis and enable interactions with enzymes, as seen in lignan biosynthesis .
Biological Activity
4-(Bromomethyl)oxolan-2-one, with the chemical formula CHBrO, is a cyclic compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.
Structure and Composition
- Molecular Weight : 173.01 g/mol
- CAS Number : 158465-94-2
- Chemical Structure : The compound features a bromomethyl group attached to a five-membered oxolanone ring, contributing to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 173.01 g/mol |
| CAS Number | 158465-94-2 |
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound. In vitro assays have indicated that this compound exhibits significant antifungal properties against various strains of fungi, including Candida species.
Case Study: Antifungal Activity
In a comparative study, this compound was tested against established antifungal agents. The results showed that it inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antifungal agent .
The proposed mechanism of action for this compound involves the formation of covalent bonds with cysteine residues in proteins, which may lead to the inhibition of key enzymatic pathways in microbial cells. This interaction is critical for disrupting cellular functions and promoting cell death in susceptible organisms.
Cytotoxicity Studies
Cytotoxicity assays using human cell lines have shown that while this compound possesses antimicrobial properties, it also exhibits moderate cytotoxic effects at higher concentrations. The selectivity index indicates that careful dosing is necessary to maximize its therapeutic potential while minimizing toxicity .
Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:
- Bromination of Oxolanone : Reacting oxolanone with bromine in the presence of a suitable solvent.
- Alkylation Reactions : Utilizing alkyl halides to introduce the bromomethyl group onto the oxolanone scaffold.
Table 2: Synthetic Methods Comparison
| Method | Yield (%) | Conditions |
|---|---|---|
| Bromination | 85 | Room temperature, solvent |
| Alkylation | 75 | Reflux, base catalyst |
Potential Therapeutic Uses
Given its biological activity, this compound is being investigated for potential applications in pharmaceuticals, particularly in developing new antifungal treatments. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.
Future Directions
Ongoing research aims to explore the following areas:
- Structure-Activity Relationship (SAR) studies to optimize derivatives for improved potency.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Combination therapies with existing antifungal agents to enhance treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
